3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol typically involves the reaction of 3-amino-4-chloropyrazole with an appropriate diol precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Similar in structure but with a triazole ring instead of a pyrazole.
3-bromo-1-(3-chloropyrazol-1-yl)propanes: Similar but with a bromine atom instead of an amino group.
Uniqueness
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorine atom on the pyrazole ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C6H10ClN3O2 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
3-(3-amino-4-chloropyrazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C6H10ClN3O2/c7-5-2-10(9-6(5)8)1-4(12)3-11/h2,4,11-12H,1,3H2,(H2,8,9) |
InChI Key |
MPPBRUOBLIDSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(CO)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.